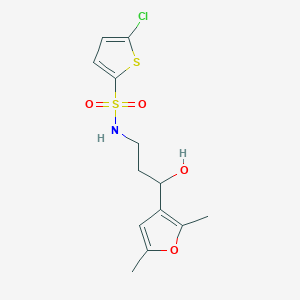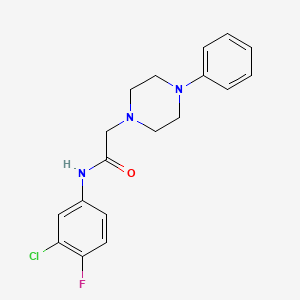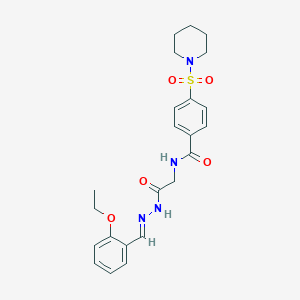![molecular formula C21H26N2O3S B2683667 1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1903446-20-7](/img/structure/B2683667.png)
1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of pyrrolidine derivatives, including those structurally related to the chemical , often involves innovative one-pot synthesis methods. These derivatives have been explored for various biological activities. For instance, pyrrolidines synthesized through a one-pot process have been evaluated for their antimicrobial and antioxidative properties, although specific compounds in this category have shown non-significant antimicrobial growth but some antioxidative activity at certain concentrations (Amornraksa et al., 2008). Additionally, spiro[pyrrolidin-2,3′-oxindoles] generated via 1,3-dipolar cycloaddition reactions have been assessed for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, with several compounds displaying activities comparable to standard drugs (Haddad et al., 2015).
Electron Transport Applications
In the field of materials science, specifically for polymer solar cells, n-type conjugated polyelectrolytes derived from pyrrolidine diones have been synthesized and applied as electron transport layers. These materials, due to their electron-deficient nature and planar structure, enhance the power conversion efficiency of inverted polymer solar cells, demonstrating the potential of pyrrolidine derivatives in electronic applications (Hu et al., 2015).
Antiproliferative Activity
Pyrrolidine derivatives have also been explored for their antiproliferative activities against various cancer cell lines. Novel spiro-pyrrolidines/pyrrolizines synthesized through cycloaddition of azomethine ylides have shown significant antiproliferative activity, particularly against human breast carcinoma, leukemia lymphoblastic, and ovarian carcinoma cells. This research highlights the potential of pyrrolidine-based compounds in the development of new anticancer therapies (Almansour et al., 2014).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been investigated as organic inhibitors for the corrosion of carbon steel in acidic medium. These studies reveal that such compounds are effective in preventing corrosion, with their efficiency increasing with concentration. This application is significant in industrial processes where corrosion resistance is crucial (Zarrouk et al., 2015).
Propriétés
IUPAC Name |
1-[8-[3-(4-methylsulfanylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27-18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20(25)10-11-21(23)26/h2-3,7-8,15-17H,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMPFKJPCWXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)
![Ethyl 3-(4-methoxyphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)
![5-Bromo-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2683598.png)
![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)
![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)
![ethyl 4-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2683604.png)